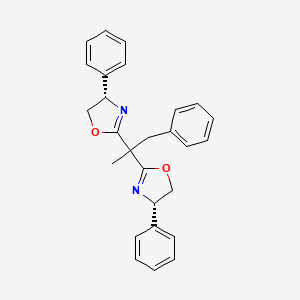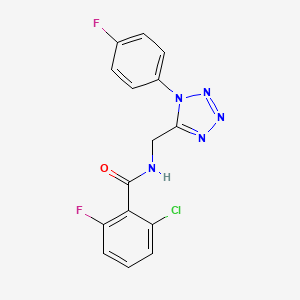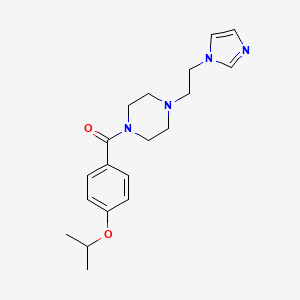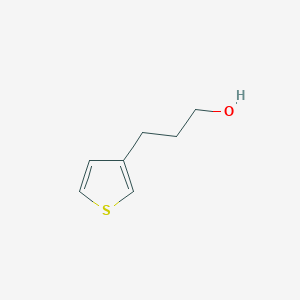
(S)-BnPh-SaBOX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-BnPh-SaBOX is a novel synthetic compound that has been developed by scientists in recent years and has been used in a variety of scientific research applications. This compound is a derivative of the benzene ring and has a structure that is similar to that of a polycyclic aromatic hydrocarbon (PAH). It is a highly stable compound with a low melting point and a high solubility in a variety of organic solvents. The compound has been used extensively in laboratory experiments and has shown promising results in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
(S)-BnPh-SaBOX has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of drug metabolism, and the study of signal transduction pathways. The compound has also been used in the study of the structure and function of proteins and in the study of the mechanism of action of certain drugs. In addition, the compound has been used in the study of the structure of DNA and in the study of the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of (S)-BnPh-SaBOX is not fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell, which then leads to the inhibition of certain biochemical processes. The compound also binds to DNA and RNA, which can lead to the inhibition of gene expression. In addition, the compound can interact with other molecules, such as hormones, which can lead to the regulation of certain biochemical processes.
Biochemical and Physiological Effects
(S)-BnPh-SaBOX has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation, and to reduce the formation of plaque in the arteries. The compound has also been shown to reduce the risk of stroke and heart attack. In addition, the compound has been shown to reduce the risk of certain types of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (S)-BnPh-SaBOX in laboratory experiments is that the compound is highly stable and has a low melting point. This makes it easy to work with and to store. In addition, the compound has a high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. The main limitation of using (S)-BnPh-SaBOX in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions.
Orientations Futures
There are a number of potential future directions for (S)-BnPh-SaBOX. One potential direction is the use of the compound in the study of the mechanism of action of certain drugs. Another potential direction is the use of the compound in the study of the structure and function of proteins. In addition, the compound could be used in the study of the structure and function of DNA, as well as in the study of the mechanism of action of certain drugs. Finally, the compound could be used in the study of the biochemical and physiological effects of certain drugs.
Méthodes De Synthèse
(S)-BnPh-SaBOX is synthesized from a variety of starting materials, including benzene, phenol, and sodium bicarbonate. The synthesis method involves the reaction of these starting materials in the presence of a catalyst, such as a Lewis acid. The reaction is conducted in a solvent such as dichloromethane or toluene at a temperature of about 80°C. The reaction yields the desired product in a yield of about 85%.
Propriétés
IUPAC Name |
(4S)-4-phenyl-2-[1-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRVDVKIHBGIV-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2905423.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2905428.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2905429.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2905431.png)

![ethyl (2Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-enoate](/img/structure/B2905433.png)

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2905435.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905442.png)